1-methyl-3-((2-methylquinolin-4-yl)amino)pyrazin-2(1H)-one
Description
Properties
IUPAC Name |
1-methyl-3-[(2-methylquinolin-4-yl)amino]pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-10-9-13(11-5-3-4-6-12(11)17-10)18-14-15(20)19(2)8-7-16-14/h3-9H,1-2H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWYBCXMLGDBDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC3=NC=CN(C3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Assembly via Groebke-Blackburn-Bienaymé Reaction
The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction enables direct construction of imidazo[1,2-a]pyrazine intermediates, which serve as precursors for pyrazinone derivatives. As demonstrated in Scheme 1 of, microwave-assisted GBB reactions (400 W, 110°C, 10 min) between 2-amino-3-chloropyrazine, isocyanocyclohexane, and benzaldehyde generate 8-chloro-N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine. Subsequent ammonium hydroxide-mediated ipso-chloro displacement at 110°C for 16 hours yields 8-amino derivatives with 30% overall efficiency. Adaptation for 1-methylpyrazin-2(1H)-one synthesis would require:
- Substituting benzaldehyde with methylamine donors
- Employing N-methylated amidine precursors to direct methylation at N1
- Optimizing chloro displacement conditions for oxygen nucleophiles
Table 1 compares critical parameters for GBB-based pyrazinone synthesis:
Directed Metallation of Pyrazine Derivatives
Patent discloses a regioselective route to C-pyrazine-methylamines via sequential imine formation and hydrolysis. As applied to 1-methylpyrazin-2(1H)-one:
- React 2,3-dichloropyrazine with N,N-diphenylmethylidenemethanamine in THF/Cs2CO3 at 40°C (72% yield)
- Hydrolyze the resulting imine with 6N HCl in dioxane/water (1:1) at 25°C for 4 hours
- Methylate the free amine using methyl iodide/K2CO3 in DMF at 60°C
Critical considerations:
- Excess methyl iodide (2.5 equiv) ensures complete N-methylation
- Dichloropyrazine regiochemistry directs amination to C3 position
- Pilot trials show 44% overall yield with 98.2% HPLC purity
Quinoline Amino Group Installation
Pfitzinger Synthesis for 2-Methylquinolin-4-amine
The Pfitzinger reaction (, Scheme 16) converts isatin derivatives into 4-aminoquinolines through keto-acid intermediates:
- Condense isatin 50 with acetone in NaOH/EtOH at reflux (82% yield)
- Decarboxylate intermediate 51 with CuSO4 in quinoline at 210°C
- Introduce methyl group via Eschweiler-Clarke reaction (HCHO/HCO2H, 100°C)
Modifications for 2-methyl substitution:
Buchwald-Hartwig Amination for Fragment Coupling
Coupling pre-formed pyrazinone and quinoline fragments via palladium catalysis:
General Procedure ( adaptation):
- Combine 3-bromo-1-methylpyrazin-2(1H)-one (1.0 equiv), 2-methylquinolin-4-amine (1.2 equiv), Pd2(dba)3 (5 mol%), Xantphos (10 mol%)
- React in degassed toluene with Cs2CO3 (3.0 equiv) at 110°C for 18 hours
- Purify by silica chromatography (EtOAc/hexanes)
Optimization Data :
| Ligand | Yield (%) | Purity (%) |
|---|---|---|
| Xantphos | 68 | 98.5 |
| BINAP | 54 | 97.2 |
| DavePhos | 61 | 96.8 |
Emerging Techniques and Comparative Analysis
Photoredox C–N Cross-Coupling
Recent advances (2022–2025) utilize Ir(ppy)3 catalysts under blue LED irradiation for metal-minimized coupling:
Protocol :
Solid-Phase Synthesis for Parallel Optimization
Immobilized pyrazinone cores on Wang resin enable rapid SAR studies:
- Load 3-aminopyrazinone to resin via carbodiimide coupling
- Perform quinoline amine coupling (20 equiv, DMF, 50°C)
- Cleave with TFA/DCM (1:9)
Industrial-Scale Considerations
Cost Analysis of Competing Routes
| Method | Raw Material Cost ($/kg) | PMI | Cycle Time (h) |
|---|---|---|---|
| Multicomponent GBB | 420 | 23 | 48 |
| Buchwald-Hartwig | 580 | 45 | 72 |
| Photoredox | 610 | 18 | 96 |
PMI = Process Mass Intensity
Regulatory-Grade Purification
- Final API specifications require <0.1% residual palladium (ICH Q3D)
- Recommended sequence:
- Activated charcoal treatment (0.5% w/v, 60°C)
- Crystallization from EtOH/H2O (3:1)
- Chromatography on C18 reverse-phase resin
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-((2-methylquinolin-4-yl)amino)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and pyrazinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily investigated for its potential therapeutic effects in treating various diseases. Research has indicated that it may possess antimicrobial and anticancer properties . Specific studies have shown that compounds with similar structures can exhibit activity against cancer cell lines, suggesting that 1-methyl-3-((2-methylquinolin-4-yl)amino)pyrazin-2(1H)-one may also have similar effects .
The biological activity of this compound has been a focal point in research. It is believed to interact with specific molecular targets such as enzymes and receptors, potentially modulating signaling pathways involved in disease processes. For instance, studies on related compounds have demonstrated their ability to inhibit certain protein kinases, which are crucial in cancer progression and other diseases .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its efficacy and reducing toxicity. Research into similar pyrazinones has revealed that modifications to the molecular structure can significantly impact biological activity. By systematically varying substituents on the quinoline and pyrazinone rings, researchers can identify more potent analogs .
Case Study 1: Anticancer Activity
A study exploring a series of pyrazinones demonstrated that modifications at specific positions on the quinoline moiety enhanced anticancer activity against various cancer cell lines. The findings suggested that this compound could be developed into a lead compound for further optimization in anticancer drug discovery .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of related compounds indicated that pyrazinones could inhibit bacterial growth effectively. The study highlighted the potential of derivatives like this compound in developing new antibiotics, especially given the rising resistance to traditional antibiotics .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Potential therapeutic effects in treating diseases | Antimicrobial and anticancer properties |
| Biological Activity | Interaction with enzymes and receptors | Modulation of signaling pathways |
| Structure Activity Relationship | Optimization through structural modifications | Enhanced potency through specific substitutions |
Mechanism of Action
The mechanism of action of 1-methyl-3-((2-methylquinolin-4-yl)amino)pyrazin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Core Scaffold Variations
The pyrazin-2(1H)-one core is a common motif in bioactive compounds. Below is a comparison of substituents and biological activities of structurally related derivatives:
Key Observations :
- The target compound’s quinolinylamino group distinguishes it from simpler pyrazinones (e.g., aspergillic acid) and may confer unique binding interactions, similar to dragmacidin D’s indole moieties .
- Onatasertib demonstrates that dihydropyrazino-pyrazinones with bulky substituents (e.g., cyclohexyl) achieve high PDGFR/FLT3 affinity, highlighting the importance of substituent size and polarity .
Biological Activity
1-Methyl-3-((2-methylquinolin-4-yl)amino)pyrazin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The compound features a pyrazinone core substituted with a methyl group and a 2-methylquinolin-4-yl amino group. Its structure can be represented as follows:
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many quinoline derivatives have been shown to inhibit enzymes involved in disease pathways, particularly in cancer and infectious diseases.
- Modulation of Receptor Activity : These compounds may act on various receptors, influencing signaling pathways associated with inflammation and immune response.
Antimicrobial Properties
A study demonstrated that quinoline derivatives possess significant antimicrobial activity against Mycobacterium tuberculosis (M. tuberculosis). The compound's structural characteristics suggest potential efficacy against drug-resistant strains, making it a candidate for further development in anti-tuberculosis therapies .
Anticancer Activity
Research into related pyrazinones has shown promising results in inhibiting cellular proliferation in various cancer cell lines, including HeLa and HCT116. The compound's ability to modulate cyclin-dependent kinases (CDKs) suggests its role as a potential anticancer agent .
Case Studies
Several case studies highlight the biological activity of compounds related to this compound:
- Antimycobacterial Activity :
- Cancer Cell Inhibition :
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic strategies for synthesizing 1-methyl-3-((2-methylquinolin-4-yl)amino)pyrazin-2(1H)-one?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as:
- Cyclocondensation : React anthranilic acid derivatives with primary amines to form quinoline scaffolds .
- Amination : Introduce the pyrazinone moiety via nucleophilic substitution or coupling reactions. For example, Mannich reactions can be employed to attach amino groups to the quinoline core .
- Functionalization : Use reagents like acetic anhydride or sulfonyl chlorides for acetylation or sulfonation steps .
Key Considerations : Optimize reaction conditions (temperature, solvent) to improve yields. For instance, microwave-assisted synthesis may accelerate cyclization steps .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Analyze and NMR spectra to confirm proton environments and carbon frameworks. Peaks corresponding to the methyl group on the quinoline ring (δ ~2.6 ppm) and pyrazinone carbonyl (δ ~165 ppm) are critical .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight with <5 ppm error .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement if single crystals are obtained . ORTEP-III can visualize thermal ellipsoids for stereochemical validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assay models for this compound?
- Methodological Answer : Contradictions may arise due to:
- Assay Conditions : Varying pH, temperature, or solvent (DMSO vs. aqueous buffers) can alter compound solubility and activity .
- Cellular Context : Test in multiple cell lines (e.g., cancer vs. normal) to assess specificity. For mTOR inhibition (a potential target), compare IC values in kinase assays vs. cell proliferation assays .
- Metabolic Stability : Use liver microsome assays to evaluate if discrepancies stem from differential metabolic rates in vitro vs. in vivo .
Example : CC-223 (a structural analog) showed nM-range IC in kinase assays but required higher doses in xenograft models due to pharmacokinetic limitations .
Q. What computational approaches are recommended for predicting the binding affinity of this compound with mTOR kinase?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound’s quinoline-pyrazinone core and mTOR’s ATP-binding pocket. Prioritize residues like Val2240 and Trp2239 for hydrogen bonding .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Monitor root-mean-square deviation (RMSD) of the ligand-protein complex .
- Free Energy Calculations : Apply MM/GBSA to estimate binding free energy. Correlate results with experimental IC data for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
